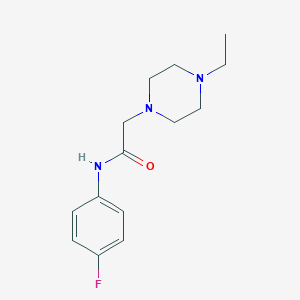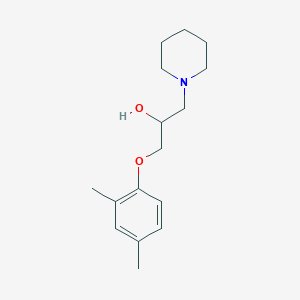![molecular formula C18H15ClN2OS B259193 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, also known as CBX-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBX-8 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
作用機序
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various assays and experiments. Moreover, this compound has been shown to have low toxicity and good bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various diseases. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of this compound derivatives with improved properties and efficacy may lead to the discovery of new drugs for the treatment of cancer and other diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases. The future research on this compound may lead to the discovery of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide involves the reaction of 3-chlorobenzylamine with 2-bromoacetic acid to form 5-(3-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then coupled with 4-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield this compound.
科学的研究の応用
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
特性
分子式 |
C18H15ClN2OS |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-5-7-14(8-6-12)17(22)21-18-20-11-16(23-18)10-13-3-2-4-15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
InChIキー |
NHXVRUQOFRMFJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)



![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)